molecular formula C22H32N6O6S B13424609 2-Ethyl-2-phenalacetylguanidine Sulphate

2-Ethyl-2-phenalacetylguanidine Sulphate

Cat. No.: B13424609
M. Wt: 508.6 g/mol
InChI Key: PKSDHDKOZAAWHZ-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenalacetylguanidine Sulphate is a synthetic organic compound characterized by a guanidine core substituted with ethyl, phenyl, and acetyl functional groups, paired with a sulfate counterion. Guanidine derivatives are known for their diverse pharmacological applications, including antiviral, antibacterial, and enzyme-inhibitory properties. The sulfate moiety likely enhances solubility, facilitating bioavailability in aqueous formulations. Current pharmacopeial standards emphasize rigorous impurity control and stability testing for such compounds, as exemplified by related guanidine derivatives .

Properties

Molecular Formula

C22H32N6O6S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(diaminomethylidene)-2-phenylbutanamide;sulfuric acid

InChI

InChI=1S/2C11H15N3O.H2O4S/c2*1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9H,2H2,1H3,(H4,12,13,14,15);(H2,1,2,3,4)

InChI Key

PKSDHDKOZAAWHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N=C(N)N.CCC(C1=CC=CC=C1)C(=O)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-phenalacetylguanidine Sulphate typically involves the reaction of ethylphenylmalonamide with guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Ethyl-2-phenalacetylguanidine Sulphate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-phenalacetylguanidine Sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-phenalacetylguanidine Sulphate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitters, thereby exerting its anticonvulsant effects. The compound may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Guanidinethiouronium Ethanesulfonic Acid

  • Chemical Class : Combines guanidine with thiouronium and ethanesulfonic acid groups.
  • Key Differences : The absence of a sulfate group and presence of thiouronium may reduce aqueous solubility compared to 2-Ethyl-2-phenalacetylguanidine Sulphate.

2-Cyanoguanidine

  • Chemical Class: Cyanoguanidine derivative lacking sulfur-containing groups.
  • Impurity Limits : Listed in pharmacopeial testing but without explicit NMT thresholds .
  • Pharmacological Role: Often used as a precursor in synthesizing antihypertensive agents (e.g., cimetidine).

Sulfate-Containing Compounds

Mesna (Sodium 2-Mercaptoethanesulfonate)

  • Chemical Class : Sulfonic acid derivative with a mercapto group.
  • Impurity Limits : Mesna Related Compound B (a degradation product) is restricted to NMT 5.0%, indicating stringent purity requirements .
  • Pharmacological Use : Used clinically to prevent hemorrhagic cystitis during chemotherapy. Unlike 2-Ethyl-2-phenalacetylguanidine Sulphate, Mesna’s sulfonic acid group enhances reactivity with toxins, underscoring divergent mechanisms of action.

Magnesium Sulphate

  • Chemical Class: Inorganic sulfate salt.
  • Pharmacological Use: Demonstrates efficacy in postoperative analgesia when administered intravenously, with superior pain relief and prolonged sensory blockade compared to intrathecal routes .
  • Key Contrast : While both compounds contain sulfate, magnesium sulphate’s mechanism revolves around NMDA receptor modulation, whereas 2-Ethyl-2-phenalacetylguanidine Sulphate’s guanidine core may target distinct biochemical pathways.

Comparative Data Table

Compound Chemical Class Key Functional Groups Impurity Limits (NMT) Pharmacological Use
2-Ethyl-2-phenalacetylguanidine Sulphate Guanidine derivative with sulfate Ethyl, phenyl, acetyl, sulfate Not specified Presumed therapeutic agent
Guanidinethiouronium Ethanesulfonic Acid Guanidinethiouronium derivative Thiouronium, ethanesulfonic acid Monitored (no NMT) Impurity in drug formulations
2-Cyanoguanidine Cyanoguanidine Nitrile, guanidine Monitored (no NMT) Precursor in drug synthesis
Mesna Sulfonic acid derivative Mercapto, sulfonate 5.0% (Related Compound B) Detoxification agent
Magnesium Sulphate Inorganic sulfate Magnesium, sulfate N/A Analgesia, electrolyte balance

Research Findings and Contradictions

  • Impurity Control : Mesna’s strict impurity thresholds (e.g., 5.0% for Related Compound B) suggest higher sensitivity to degradation products compared to guanidine derivatives, which lack specified limits .
  • Sulfate Efficacy: Magnesium sulphate’s route-dependent efficacy (intravenous > intrathecal) highlights the importance of sulfate’s pharmacokinetic behavior, a factor that may influence 2-Ethyl-2-phenalacetylguanidine Sulphate’s formulation strategies .

Notes on Evidence Limitations

  • Pharmacological data for guanidine derivatives are sparse in the sources, limiting mechanistic comparisons.
  • Contradictions arise in impurity management standards, with Mesna requiring tighter controls than other analogues, possibly due to toxicity risks .

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